molecular formula C55H75N17O13 B1671987 Gonadorelin CAS No. 33515-09-2

Gonadorelin

カタログ番号 B1671987
CAS番号: 33515-09-2
分子量: 1182.3 g/mol
InChIキー: XLXSAKCOAKORKW-AQJXLSMYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gonadorelin is a synthetic decapeptide that is identical to gonadotropin-releasing hormone (GnRH) found in the body . It stimulates the pituitary gland to release other hormones including luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are important for proper development in children and fertility in adults .


Molecular Structure Analysis

Gonadorelin has a molecular formula of C55H75N17O13 and a molecular weight of 1182.3 g/mol . It comprises pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, glycyl, leucyl, arginyl, prolyl, and glycinamide residues joined in sequence .


Chemical Reactions Analysis

The degradation kinetics of Gonadorelin were investigated systematically with reversed-phase high-performance liquid chromatography . The gonadorelin concentration and the concentrations of acetate, phosphate, borate, and carbonate buffer have no influence on the decomposition rate of the analyte .


Physical And Chemical Properties Analysis

Gonadorelin is a ten-membered synthetic oligopeptide . It is an oligopeptide and a peptide hormone .

科学的研究の応用

  • Assisted Reproductive Therapies

    • Application : Gonadotropin hormone analogs, including Gonadorelin, have been used clinically for decades in assisted reproductive therapies and in the treatment of various infertility disorders .
    • Methods : The clinical protocols demand multiple injections, and the hormone preparations can lack uniformity and stability .
    • Results : These treatments are effective, but there is a drive to develop chimeric and modified peptide analogs with more desirable pharmacokinetic profiles .
  • Treatment of Polycystic Ovary Syndrome

    • Application : Gonadotropin analogs may have potential application in the treatment of polycystic ovary syndrome .
  • Cancer Treatment

    • Application : Gonadotropin analogs may have potential application in the treatment of ovarian and prostate cancers .
  • Prevention of Bone Loss and Weight Gain in Postmenopausal Women

    • Application : Gonadotropin analogs may have potential application in the prevention of bone loss and weight gain in postmenopausal women .
  • Anti-Doping Controls

    • Application : A biomimetic enzyme-linked immunoassay (BELISA) to target the small peptide hormone gonadorelin is presented. This peptide has been recently listed among the substances banned in sports by the World Antidoping Agency (WADA) since its misuse by male athletes triggers testosterone increase .
    • Methods : BELISA involves the growth of a polynorepinephrine (PNE)–based molecularly imprinted polymer (MIP) directly on microwells . Gonadorelin quantification was accomplished via a colorimetric indirect competitive bioassay involving the competition between biotinylated gonadorelin linked to the signal reporter and the unlabeled analyte .
    • Results : A detection limit of 277 pmol L −1 was achieved with very good reproducibility in standard solutions ( av CV% = 4.07%) and in urine samples ( av CV% = 5.24%) .
  • Treatment of Central Hypogonadism

    • Application : In men with central hypogonadism, gonadorelin administration produced positive effects on mood by treating sexual dysfunction .
  • Diagnostic Agent to Assess Pituitary Gland Function

    • Application : Gonadorelin is used as a diagnostic agent to assess pituitary gland function .
  • Treatment of Primary Hypothalamic Amenorrhea

    • Application : Gonadorelin is used in the treatment of primary hypothalamic amenorrhea .
  • Treatment of Hypogonadotropic Hypogonadism

    • Application : Gonadorelin is used in the treatment of hypogonadotropic hypogonadism, such as Kallmann syndrome .
  • Induction of Ovulation in Women with Hypothalamic Amenorrhea

    • Application : Gonadorelin is used for the induction of ovulation in women with hypothalamic amenorrhea .
  • Treatment of Delayed Puberty

    • Application : Gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty .
  • Treatment of Cryptorchidism

    • Application : Gonadorelin is used in the treatment of cryptorchidism .
  • Diagnostic Agent to Assess Pituitary Gland Function

    • Application : Gonadorelin is used as a diagnostic agent to assess pituitary gland function .
  • Treatment of Primary Hypothalamic Amenorrhea

    • Application : Gonadorelin is used in the treatment of primary hypothalamic amenorrhea .
  • Treatment of Hypogonadotropic Hypogonadism

    • Application : Gonadorelin is used in the treatment of hypogonadotropic hypogonadism, such as Kallmann syndrome .
  • Induction of Ovulation in Women with Hypothalamic Amenorrhea

    • Application : Gonadorelin is used for the induction of ovulation in women with hypothalamic amenorrhea .
  • Treatment of Delayed Puberty

    • Application : Gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty .
  • Treatment of Cryptorchidism

    • Application : Gonadorelin is used in the treatment of cryptorchidism .

Safety And Hazards

Gonadorelin is suspected of damaging fertility and the unborn child . It causes damage to organs (Endocrine system) through prolonged or repeated exposure if swallowed . It is recommended to obtain special instructions before use, not to breathe mist or vapors, wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and wear protective gloves/ protective clothing/ eye protection/ face protection .

将来の方向性

There is a continued need for novel therapies to improve care for patients suffering with infertility . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility, leading to improved clinical outcomes, less invasive routes of administration, and decreased treatment-related side-effects .

特性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSAKCOAKORKW-AQJXLSMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H75N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51952-41-1 (Hydrochloride), 52699-48-6 (Acetate)
Record name Gonadorelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20873490
Record name Luteinizing hormone-​releasing factor (swine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonadorelin hydrochloride

CAS RN

9034-40-6, 33515-09-2
Record name Luteinizing hormone-releasing factor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009034406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonadorelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteinizing hormone-releasing factor
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Luteinizing hormone-​releasing factor (swine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteinizing hormone-releasing factor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gonadorelin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis of peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys[(Cu++)(POL)2 (DL-A2 pr)]-Leu-Arg-Pro-D-Ala-NH2 was performed by reacting [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Trp3, Arg5,D-Lys(DL-A2 pr)6, D-Ala10 ]LHRH (Preparation VIII, 40 mg of a TFA salt) in DMF (0.2 ml) at pH 8 (adjusted with sodium hydroxide and sodium acetate) with pyridoxal hydrochloride (Aldrich, 4 mg) then, after standing at room temperature for 1 hour, with copper(II) acetate (3 mg in 0.05 ml water). The crude product was purified by HPLC under conditions given in Example XI (system iv) to yield [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys[(Cu++)(POL)2 (DL-A2 pr)]6,D-Ala10 ]LHRH (40 mg) with HPLC retention time of 6.3 min.
Quantity
0.05 mL
Type
catalyst
Reaction Step One
[Compound]
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gonadorelin
Reactant of Route 2
Reactant of Route 2
Gonadorelin
Reactant of Route 3
Reactant of Route 3
Gonadorelin
Reactant of Route 4
Reactant of Route 4
Gonadorelin
Reactant of Route 5
Reactant of Route 5
Gonadorelin
Reactant of Route 6
Reactant of Route 6
Gonadorelin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。